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Abstract

Talviraline, also known as HBY 097, is a second-generation, non-nucleoside reverse
transcriptase inhibitor (NNRTI) with potent activity against human immunodeficiency virus type
1 (HIV-1). This technical guide provides a comprehensive overview of the chemical structure,
physicochemical and pharmacological properties, and mechanism of action of Talviraline.
Detailed experimental protocols for the evaluation of its anti-HIV activity and a representative
synthetic scheme are also presented.

Chemical Structure and Physicochemical Properties

Talviraline is a quinoxaline derivative with the chemical formula C15H20N203S2.[1] Its
chemical structure is characterized by a core quinoxaline ring system, a feature common to this
class of NNRTIs.

Table 1: Chemical Identifiers of Talviraline
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Identifier Value

propan-2-yl (2S)-7-methoxy-2-
IUPAC Name (methylsulfanylmethyl)-3-sulfanylidene-2,4-
dihydroquinoxaline-1-carboxylate[1]

Synonyms HBY 097, Bay 10-8979[1][2]

CAS Number 163451-80-7[1]

Molecular Formula C15H20N203S2[1]

Molecular Weight 340.5 g/mol [1]

SMILES CC(C)OC(=0)N1--INVALID-LINK--CSC[1]
InChl Key GWKIPRVERALPRD-ZDUSSCGKSA-N[1]

Table 2: Physicochemical Properties of Talviraline

Property Value Source
Physical State Powder [2]
. DMSO: 50 mg/mL (146.86
Solubility [2]
mM)
XLogP3 2.7 [1]

Predicted Collision Cross
_ 173.3 A2 ([M+H]*) PubChem
Section

Note: Experimental data for melting point, boiling point, and pKa are not readily available in the
public domain. Sonication is recommended for dissolution in DMSO.[2]

Pharmacological Properties and Mechanism of
Action

Talviraline is a highly potent inhibitor of HIV-1 replication.[2] It functions as a hon-nucleoside
reverse transcriptase inhibitor by binding to a specific allosteric site on the HIV-1 reverse
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transcriptase (RT) enzyme, distinct from the active site where nucleoside analogs bind.[3] This
binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase
activity and preventing the conversion of the viral RNA genome into proviral DNA.

Signaling Pathway of HIV-1 Reverse Transcription Inhibition by Talviraline

Host Cell Cytoplasm
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Click to download full resolution via product page
Caption: Talviraline binds to HIV-1 RT, inhibiting proviral DNA synthesis.

Talviraline has demonstrated efficacy against a variety of HIV-1 strains, including those
resistant to other NNRTIs.[4] This broader activity profile is a key characteristic of second-
generation NNRTIs.

Experimental Protocols
In Vitro Anti-HIV Activity Assessment: Cytopathic Effect
(CPE) Inhibition Assay

This assay is a primary screening method to determine the ability of a compound to protect
host cells from the cytopathic effects of HIV infection.

Experimental Workflow for CPE Inhibition Assay
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Caption: Workflow for determining the anti-HIV activity of Talviraline.

Methodology:
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o Cell Preparation: Seed a susceptible human T-cell line (e.g., MT-2) into 96-well microtiter
plates at an appropriate density.

e Compound Dilution: Prepare serial dilutions of Talviraline in cell culture medium.

o Treatment: Add the diluted Talviraline to the wells containing the cells. Include control wells
with no drug (virus control) and no virus (cell control).

 Infection: Add a predetermined amount of HIV-1 to the appropriate wells.
 Incubation: Incubate the plates for 4-5 days at 37°C in a humidified CO2 incubator.

o CPE Assessment: Quantify the extent of viral-induced CPE using a cell viability assay, such
as one that measures ATP content (e.g., CellTiter-Glo®) or by staining with a dye like crystal
violet.[5]

o Data Analysis: Determine the 50% effective concentration (EC50), which is the concentration
of Talviraline that inhibits the viral cytopathic effect by 50%.

HIV-1 Reverse Transcriptase Inhibition Assay

This biochemical assay directly measures the inhibitory effect of Talviraline on the enzymatic
activity of HIV-1 RT.

Methodology:

e Reaction Mixture Preparation: Prepare a reaction mixture containing a template-primer (e.g.,
poly(rA)-oligo(dT)), dNTPs (with one being labeled, e.g., [EBH]dTTP), and a suitable buffer with
MgClz and DTT.

« Inhibitor Addition: Add varying concentrations of Talviraline to the reaction mixture.

o Enzyme Addition: Initiate the reaction by adding purified recombinant HIV-1 reverse
transcriptase.

 Incubation: Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
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e Reaction Termination and Precipitation: Stop the reaction and precipitate the newly
synthesized DNA onto filter mats using trichloroacetic acid.

o Quantification: Wash the filter mats to remove unincorporated labeled dNTPs and measure
the incorporated radioactivity using a scintillation counter.

o Data Analysis: Calculate the 50% inhibitory concentration (IC50), the concentration of
Talviraline that reduces the RT activity by 50%.

Synthesis of Talviraline

Talviraline belongs to the quinoxaline class of compounds. The synthesis of quinoxaline
derivatives generally involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl
compound. A representative synthetic approach is outlined below.

Logical Flow of a Representative Quinoxaline Synthesis

o—PI_wenerneduamme Condensation Reaction Quinoxaline Core Structure Further Functionalization Steps Talviraline
+ 1,2-Dicarbonyl Compound

Click to download full resolution via product page
Caption: General synthetic pathway for quinoxaline derivatives like Talviraline.

Note: A detailed, step-by-step synthesis protocol for Talviraline is proprietary and not publicly
available. The synthesis of related quinoxaline NNRTIs often involves multi-step sequences to
introduce the specific substituents required for anti-HIV activity.

Conclusion

Talviraline is a potent, second-generation NNRTI with a favorable preclinical profile for the
treatment of HIV-1 infection. Its distinct chemical structure and mechanism of action make it an
important compound in the study of anti-HIV drug development. The experimental protocols
described herein provide a framework for the in vitro characterization of Talviraline and similar
antiviral candidates. Further research into its clinical efficacy and the development of resistance
is crucial for understanding its full therapeutic potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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